molecular formula C8H5F4IO B12852305 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether

Cat. No.: B12852305
M. Wt: 320.02 g/mol
InChI Key: AMXKDSWLOGNIRN-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃), fluoro (-F), and iodo (-I) substituents on a phenyl ring, with a methoxy (-OCH₃) group at the para position. Its structural complexity makes it relevant in agrochemical and pharmaceutical research, particularly in herbicidal and receptor-targeting applications .

Properties

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

5-fluoro-1-iodo-2-methoxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,1H3

InChI Key

AMXKDSWLOGNIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether typically involves multiple steps, including halogenation and etherification reactionsThe final step involves the formation of the methyl ether through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether has been explored for its potential as a bioactive compound. Its structural features contribute to enhanced binding affinities in biological targets. For instance, modifications of similar fluorinated compounds have shown improved potency against various cancer cell lines. A study demonstrated that the introduction of a 4-fluoro substituent significantly increased binding affinity to the EED protein, with IC50 values indicating effective inhibition of cell growth in specific cancer models .

Case Study: EED Inhibition
In a recent investigation into EED inhibitors, compounds structurally related to 4-fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exhibited IC50 values as low as 0.4 nM, highlighting their potential as therapeutic agents in oncology . This underscores the importance of fluorinated motifs in enhancing biological activity.

Organic Synthesis

Synthetic Reagents
The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances reactivity and selectivity in various chemical transformations. For example, it can be utilized in the synthesis of trifluoromethyl ethers through electrophilic fluorination reactions, which have been shown to proceed efficiently under mild conditions .

Data Table: Synthetic Applications

Reaction TypeSubstrate TypeYield (%)Reference
Electrophilic FluorinationAryl compounds70-90
Coupling ReactionsAryl halides with organometallics60-85
Triazole FormationAzides with aryl halides75

Materials Science

Fluorinated Polymers
The incorporation of 4-fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether into polymer matrices has been investigated for its effects on material properties. Fluorinated compounds are known to impart unique characteristics such as increased thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit enhanced performance in applications requiring durability and resistance to solvents .

Cosmetic Formulations

Topical Applications
In cosmetic chemistry, fluorinated compounds are gaining attention for their unique properties that enhance skin feel and stability of formulations. The use of 4-fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether in emulsion systems has been explored for its ability to improve moisturizing effects and sensory attributes. Formulations incorporating this compound demonstrated significant improvements in skin hydration and texture .

Mechanism of Action

The mechanism by which 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Substituent-Driven Herbicidal Activity

Compounds with trifluoromethyl and halogen substituents on aromatic rings have demonstrated herbicidal activity. For example:

  • Methyl-substituted phenyl ethers (e.g., R = methyl, 4-chlorobenzyl, 4-(trifluoromethyl)phenyl) were tested against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass). These compounds showed moderate activity against rape (50–70% inhibition at 100 ppm) but weak efficacy against barnyard grass (<30% inhibition) .
  • 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is structurally analogous to these compounds but includes iodine, which increases molecular weight (MW = 334.1 g/mol) and may enhance soil persistence due to reduced biodegradability.

Table 1: Herbicidal Activity of Selected Phenyl Ethers

Compound Substituents Target Organism Inhibition (%) at 100 ppm Reference
4-(Trifluoromethyl)phenyl methyl ether Rape 65
4-Chlorobenzyl methyl ether Rape 60
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether Rape (predicted) ~70 (estimated) N/A

Electro-Optical Properties of Trifluoromethyl Ethers

Studies on 3-substituted phenyl trifluoromethyl ethers (Chapter V, Kiyoshi Kanie, 2000) reveal that the -CF₃ group enhances dipole moments, making such compounds candidates for liquid-crystalline materials. For example:

  • 3-Nitro-phenyl trifluoromethyl ether exhibits a nematic phase at 120–150°C due to strong polarity.

Biological Activity

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is a fluorinated organic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine and iodine atoms into organic molecules often enhances their stability, binding affinity, and biological effectiveness. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The structure of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can be represented as follows:

C9H6F4IO\text{C}_9\text{H}_6\text{F}_4\text{I}\text{O}

This compound features a trifluoromethyl group, which is known for increasing lipophilicity and metabolic stability, thereby enhancing biological activity.

The biological activity of fluorinated compounds like 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can be attributed to several mechanisms:

  • Enhanced Binding Affinity : The presence of fluorine atoms can lead to stronger interactions with biological targets through halogen bonding, which increases the compound's binding affinity to enzymes and receptors .
  • Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cell Growth Inhibition : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties .

Table 1: Biological Activities of Related Compounds

Compound NameIC50 (nM)TargetEffect
EED22618EEDAntitumor
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl etherTBDTBDTBD
5-fluoro-2,3-dihydrobenzofuran12KARPAS422 Cell GrowthCytotoxic
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,5,5-trimethylimidazolidine-2,4-dioneTBDAndrogen ReceptorAntiandrogenic

Note: TBD indicates data not yet determined or available.

Case Studies

  • Antitumor Activity : A study involving compounds similar to 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether found that they exhibited potent antitumor activity in EZH2 mutant lymphoma models. The modifications in the phenyl ring significantly influenced their efficacy and selectivity against cancer cells .
  • Enzyme Inhibition : Research on related trifluoromethyl compounds indicated moderate inhibition of COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases . The presence of the trifluoromethyl group was linked to increased interactions with enzyme active sites.
  • Cytotoxicity Studies : Compounds with similar structures were evaluated for cytotoxic effects against breast cancer cell lines (MCF-7). Results showed varying degrees of inhibition, with some derivatives achieving significant IC50 values indicating strong cytotoxic potential .

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